Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate
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Overview
Description
Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate are VEGFR-2 and CDK2 . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF) and plays a crucial role in angiogenesis, which is the formation of new blood vessels. CDK2 (Cyclin-Dependent Kinase 2) is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to have potent activity against VEGFR-2, leading to a significant reduction in HUVEC migratory potential . It also inhibits CDK2, which can result in alterations in cell cycle progression .
Biochemical Pathways
The inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which can lead to a decrease in angiogenesis . This is particularly relevant in the context of cancer, where angiogenesis plays a key role in tumor growth and metastasis. The inhibition of CDK2 can lead to cell cycle arrest, specifically at the S phase . This can result in the inhibition of cell proliferation, which is a key feature of cancer cells.
Result of Action
The inhibition of VEGFR-2 and CDK2 by this compound can lead to significant anti-cancer effects. It has been shown to have significant antitumor activity against certain cancer cell lines, including MDA-MB-468 and T-47D . It can also induce apoptosis in these cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate are largely determined by its interactions with various biomolecules. It has been found to exhibit significant antitumor activity against certain cancer cell lines, indicating that it may interact with key enzymes and proteins involved in cell proliferation
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has demonstrated potent cytotoxic activity against MDA-MB-468 and T-47D breast cancer cell lines . It appears to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: It has shown promise in preclinical studies for its anticancer properties, particularly in inhibiting certain cancer-related enzymes.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate is compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a different heterocyclic structure but exhibit similar biological activities.
EGFR-TK inhibitors: These compounds are used in cancer treatment and share some mechanistic similarities with this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-14(17(22)23-4-2)24-16-13-10-20-21(15(13)18-11-19-16)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDFCEHRXNMGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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